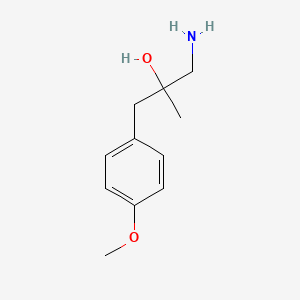
4-Isobutoxy-3-methylbenzoic acid
Vue d'ensemble
Description
4-Isobutoxy-3-methylbenzoic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory effects. It is a member of the propionic acid class of NSAIDs and is commonly used to treat pain, fever, and inflammation.
Applications De Recherche Scientifique
Analytical and Detection Applications
Hydroxyl Radical Detection in Cerebral Ischemia and Reperfusion
The use of 4-hydroxybenzoic acid derivatives, closely related to 4-Isobutoxy-3-methylbenzoic acid, has been utilized as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion. This method involves the hydroxylation of 4-hydroxybenzoic acid to form its dihydroxy derivatives, providing insights into oxidative stress and radical generation in vivo during such neural events (Liu et al., 2002).
Metabolite Analysis and Drug-Drug Interaction Potential
Studies involving methyl 3,4-dihydroxybenzoate (a compound structurally similar to 4-Isobutoxy-3-methylbenzoic acid) revealed its metabolic pathways, excretion, and cytochrome P450 inhibition potential. This is crucial for understanding its behavior in biological systems, particularly in the context of neurodegenerative diseases (Wang et al., 2019).
Ecotoxicological and Environmental Impact Studies
- Fate and Behavior in Aquatic Environments: Parabens, which include esters of para-hydroxybenzoic acid (a core structure in 4-Isobutoxy-3-methylbenzoic acid), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are noted for being emerging contaminants, with their ubiquity in surface water and sediments due to continuous introduction from various sources (Haman et al., 2015).
Biological Impact and Pharmacological Activities
- Anti-inflammatory Properties of Structurally Related Compounds: Gallic acid, sharing the benzoic acid core with 4-Isobutoxy-3-methylbenzoic acid, is renowned for its potent anti-inflammatory properties. Studies have elaborated on its pharmacological activities and mechanisms of action, particularly in inflammation-related diseases, providing a basis for therapeutic applications (Bai et al., 2020).
Propriétés
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBUNFRMWMKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)

![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)



![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)
